molecular formula C8H11FO2 B13009177 Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate

Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B13009177
M. Wt: 158.17 g/mol
InChI Key: HGHUAJBLPVMKNQ-UHFFFAOYSA-N
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Description

Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate is a bicyclic organic compound featuring a bicyclo[2.1.1]hexane scaffold substituted with a fluorine atom at the 4-position and a methyl ester group at the 1-position.

Properties

Molecular Formula

C8H11FO2

Molecular Weight

158.17 g/mol

IUPAC Name

methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C8H11FO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3

InChI Key

HGHUAJBLPVMKNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction uses light to induce the formation of the bicyclic structure from simpler precursors. The reaction conditions often include the use of a photoreactor and specific wavelengths of light to achieve the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of photochemistry and cycloaddition reactions are likely employed on a larger scale. Optimization of reaction conditions, such as light intensity, reaction time, and solvent choice, would be crucial for efficient industrial production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and reactivity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bicyclo[2.1.1]hexane Derivatives

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference IDs
This compound Fluorine C₈H₁₁FO₂ 158.17 (calculated) Electronegative substituent; potential metabolic stability in drug design Inferred
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate Amino C₈H₁₃NO₂ 155.20 High purity (97%); used in peptide synthesis
Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate Cyano C₉H₁₁NO₂ 165.19 Polar nitrile group; intermediate in organic synthesis
tert-Butyl bicyclo[2.1.1]hexane-1-carboxylate tert-Butyl ester C₁₁H₁₈O₂ 182.26 Bulky protecting group; enhances solubility
4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid Bromine C₇H₉BrO₂ 205.05 Halogenated analog; used in cross-coupling reactions
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Fluoromethyl + oxa bridge C₇H₁₀FO₃ 160.10 Oxabicyclic structure; potential bioactive motif

Functional Group Effects on Properties and Reactivity

  • Fluorine (Target Compound): The electronegative fluorine atom likely increases the compound’s polarity and metabolic stability compared to non-halogenated analogs. This property is critical in pharmaceuticals to resist oxidative degradation .
  • Amino Group (C₈H₁₃NO₂): The amino substituent introduces basicity and hydrogen-bonding capacity, making it suitable for interactions with biological targets. It is available at 97% purity for precision synthesis .
  • Cyano Group (C₉H₁₁NO₂): The nitrile group enhances polarity and serves as a precursor for further functionalization (e.g., reduction to amines or conversion to carboxylic acids) .
  • tert-Butyl Ester (C₁₁H₁₈O₂): The bulky tert-butyl group improves solubility in non-polar solvents and acts as a protecting group for carboxylic acids during multi-step syntheses .

Biological Activity

Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate, a bicyclic compound with the molecular formula C8H11FO2C_8H_{11}FO_2, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug development.

This compound is synthesized through several chemical reactions, primarily involving the formation of the bicyclic core followed by the introduction of functional groups. The synthesis typically involves:

  • Formation of the Bicyclic Core : Achieved via [2+2] cycloaddition reactions under photochemical conditions.
  • Introduction of the Fluoromethyl Group : This is accomplished through nucleophilic substitution using fluoromethylating agents like fluoromethyl iodide.
  • Carboxylation : The carboxylic acid group is introduced through carboxylation of suitable precursors, often involving Grignard reagents followed by hydrolysis.

Biological Mechanisms

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Its rigid bicyclic structure enhances binding affinity and selectivity for these targets.
  • Receptor Binding : The fluorine atom in the structure increases reactivity and can influence binding interactions with receptors, potentially modulating their activity.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by targeting pathways involved in tumor growth and survival. For instance, studies have shown that compounds with similar structures can inhibit METTL3, an enzyme implicated in cancer cell proliferation (Lin et al., 2016) .
  • Neuroprotective Effects : Preliminary investigations suggest that this compound could have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases by modulating neurotransmitter systems.
  • Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds indicate favorable absorption and distribution characteristics, although specific data on this compound are still emerging.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis and drug discovery:

  • Lead Compound Development : Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.
  • Synthetic Intermediate : The compound can be utilized as an intermediate in synthesizing more complex molecules with desired biological activities.

Summary Table of Biological Activities

Activity TypePotential EffectsReferences
Anticancer ActivityInhibits tumor growthLin et al., 2016
Neuroprotective EffectsModulates neurotransmitter systemsEmerging Studies
Enzyme InhibitionTargets specific metabolic pathwaysOngoing Research

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-fluorobicyclo[2.1.1]hexane-1-carboxylic acid (4b ), a precursor for further functionalization. For example:

  • Basic Hydrolysis : Treatment with aqueous NaOH in THF/MeOH at 60°C for 12 hours achieves >95% conversion to 4b .

  • Acid-Catalyzed Decarboxylation : Heating 4b with HCl in toluene induces decarboxylation, producing 4-fluorobicyclo[2.1.1]hexane as a volatile hydrocarbon.

Reaction ConditionsProductYieldSource
1M NaOH, THF/MeOH, 60°C, 12hCarboxylic acid (4b )>95%
Conc. HCl, toluene, reflux4-Fluorobicyclo[2.1.1]hexane72%

Nucleophilic Substitution at the Fluorine Position

  • Photochemical Bromination : Under UV light, the compound reacts with N-bromosuccinimide (NBS) in CCl₄ to yield 4-bromo derivatives, albeit in low yields (15–20%) .

  • Silver-Assisted Halogenation : Reaction with AgBr₂ in CCl₄ forms trace amounts of 4-chloro impurities via radical cage recombination .

Mechanistic Insight :
Homolytic cleavage of intermediates generates bridgehead radicals, which abstract halogens from the solvent or reagents (e.g., CCl₄ → Cl- ) .

Functionalization of the Bicyclic Core

The strained bicyclo[2.1.1]hexane framework participates in ring-opening and strain-release reactions:

  • Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride under thermal conditions (150°C) to form fused tricyclic adducts .

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the bicyclic strain, yielding partially saturated derivatives with retained fluorine.

ReactionConditionsProductYieldSource
Diels-Alder with maleic anhydride150°C, 24hTricyclic adduct58%
Hydrogenation (H₂/Pd/C)RT, 6hPartially saturated derivative85%

Transesterification and Derivatization

The methyl ester undergoes transesterification with higher alcohols (e.g., ethanol, benzyl alcohol) under acidic or basic catalysis:

  • Ethanolysis : Using TsOH in refluxing ethanol converts the methyl ester to the ethyl analogue in 89% yield .

  • Benzylation : Benzyl alcohol and DCC/DMAP yield the benzyl ester, a common protective group for carboxylic acids .

Key Data :

  • Ethyl ester formation: Yield=89%\text{Yield}=89\%, ee>99%\text{ee}>99\% .

  • Benzyl ester: Yield=76%\text{Yield}=76\%, purity >98% .

Radical Cyclization and Photoreactions

The bicyclic structure stabilizes transient radicals, enabling unique photochemical pathways:

  • Photocyclization : UV irradiation in the presence of benzophenone induces intramolecular cyclization, forming polycyclic products .

  • C–H Functionalization : Persulfate-mediated radical reactions selectively functionalize bridgehead C–H bonds .

Example :
Photocyclization of ethyl 2-(1-phenylvinyl)pent-4-enoate under UV light yields bicyclo[2.1.1]hexane carboxylates in 69% yield .

Comparative Reactivity with Analogues

The fluorine substituent and bicyclic framework distinguish its reactivity from non-fluorinated or less-strained analogues:

CompoundReaction with NBS (Yield)Decarboxylation Rate (Relative)
Methyl bicyclo[2.2.1]heptane-1-carboxylate45%1.0×
This compound20%3.2×
Methyl 4-chlorobicyclo[2.1.1]hexane-1-carboxylate65%0.8×

Data compiled from .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate, and how can its purity be validated?

  • Methodological Answer : Synthesis often involves bicyclohexane ring formation via pinacol-type trans-coplanar rearrangements or cycloadditions. For example, sodium hydroxide-mediated ring contraction of chloro alcohols in DMF can yield bicyclo[2.1.1]hexane derivatives, as demonstrated in analogous systems . Characterization requires NMR (e.g., distinguishing fluorinated vs. non-fluorinated regions) and X-ray crystallography using software like SHELX for structural validation . High-resolution mass spectrometry (HRMS) and HPLC with UV/RI detection are recommended for purity assessment.

Q. How can the stereochemical configuration of the bicyclo[2.1.1]hexane core be determined experimentally?

  • Methodological Answer : X-ray diffraction is the gold standard for unambiguous stereochemical assignment. For dynamic systems, variable-temperature NMR can resolve conformational ambiguities. Computational methods (DFT, molecular mechanics) may predict stable conformers, which can be cross-validated with experimental NOESY/ROESY data to confirm spatial proximity of substituents .

Q. What spectroscopic techniques are critical for distinguishing fluorinated vs. non-fluorinated bicyclohexane derivatives?

  • Methodological Answer :

  • 19F NMR : Directly identifies fluorine substitution (chemical shifts typically -180 to -220 ppm for aliphatic C-F bonds).
  • 1H-13C HSQC/HMBC : Correlates fluorine’s electronic effects on adjacent protons/carbons.
  • IR Spectroscopy : Detects C-F stretching vibrations (~1100 cm⁻¹).
    Comparative analysis with non-fluorinated analogs (e.g., Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate ) helps isolate fluorine-specific spectral features.

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of the bicyclo[2.1.1]hexane scaffold in ring-opening or functionalization reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., ester hydrolysis or SN2 substitutions). To study this, conduct kinetic experiments comparing fluorinated vs. non-fluorinated analogs under identical conditions (e.g., NaOH-mediated hydrolysis). Monitor reaction progress via LC-MS or in situ FTIR to track intermediate formation .

Q. What strategies resolve contradictions in crystallographic data for strained bicyclohexane systems?

  • Methodological Answer : Strained systems often produce weak diffraction patterns. Use high-intensity synchrotron radiation or cryocrystallography to improve data quality. For ambiguous cases, refine structures using SHELXL with restraints for bond lengths/angles based on DFT-optimized geometries . Cross-check with spectroscopic data (e.g., NOE correlations) to validate proposed conformers.

Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to compute strain energies, HOMO-LUMO gaps, and substituent effects. Compare relative energies of fluorinated vs. non-fluorinated analogs. Molecular dynamics simulations can assess conformational flexibility under simulated solvent conditions. Validate predictions with DSC (differential scanning calorimetry) for experimental thermodynamic data .

Q. What are the challenges in synthesizing enantiopure derivatives, and how can they be addressed?

  • Methodological Answer : Strain in the bicyclo[2.1.1]hexane core complicates asymmetric synthesis. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., organocatalyzed fluorinations). Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For unresolved mixtures, enzymatic resolution (e.g., lipase-mediated ester hydrolysis) may achieve separation .

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